molecular formula C10H17NO3 B12278798 methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate

methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B12278798
M. Wt: 199.25 g/mol
InChI Key: WYGVLWZTSKDIMA-VGKQMMLZSA-N
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Description

Methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate is a compound belonging to the bicyclo[3.3.1]nonane family. This class of compounds is known for its unique structural features and significant biological activities. The bicyclo[3.3.1]nonane scaffold is prevalent in many natural products and synthetic molecules, making it an attractive target for research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multistep organic reactions. One common method includes the use of multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . Another approach involves radical cyclization protocols, which have been shown to be effective in constructing the bicyclo[3.3.1]nonane framework .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific industrial methods are often proprietary and tailored to the needs of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of a functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of the bicyclo[3.3.1]nonane scaffold have been shown to modulate AMPA receptors, which are involved in cognitive functions and memory . The compound’s effects are mediated through allosteric modulation, enhancing the receptor’s response to its natural ligand.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate stands out due to its specific stereochemistry and functional groups, which contribute to its unique biological activities and chemical reactivity.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7/h6-9,11-12H,2-5H2,1H3/t6?,7-,8+,9?

InChI Key

WYGVLWZTSKDIMA-VGKQMMLZSA-N

Isomeric SMILES

COC(=O)C1C[C@@H]2CC(C[C@H](C1)N2)O

Canonical SMILES

COC(=O)C1CC2CC(CC(C1)N2)O

Origin of Product

United States

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